Cas no 1805735-59-4 (Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)

Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate
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- インチ: 1S/C11H10Br2O3/c1-16-11(15)9-5-7(2-3-10(9)13)4-8(14)6-12/h2-3,5H,4,6H2,1H3
- InChIKey: UZXRHURMRJMIEU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C(=O)OC)CC(CBr)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 268
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 2.9
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014002-250mg |
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate |
1805735-59-4 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015014002-500mg |
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate |
1805735-59-4 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015014002-1g |
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate |
1805735-59-4 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoateに関する追加情報
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate: A Comprehensive Overview
Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate, with the CAS number 1805735-59-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group and two bromine substituents, making it a versatile building block for various chemical reactions and applications.
The benzoate ester moiety in this compound serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules. Recent studies have highlighted its potential as an intermediate in the development of bioactive compounds, particularly in the design of kinase inhibitors and other therapeutic agents. The presence of bromine atoms at specific positions on the aromatic ring also contributes to its reactivity and selectivity in nucleophilic aromatic substitution reactions, a key area of interest in modern organic chemistry.
One of the most notable advancements involving Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate is its role in the synthesis of advanced materials. Researchers have explored its use in creating self-healing polymers and stimuli-responsive materials due to its ability to undergo reversible chemical transformations under specific conditions. This property has opened new avenues for applications in smart packaging, adaptive textiles, and biomedical devices.
In terms of pharmacological applications, this compound has been investigated as a precursor for drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it a promising candidate for targeted drug delivery. Recent studies have demonstrated its potential in encapsulating anticancer drugs, enhancing their efficacy while reducing systemic toxicity.
The synthesis of Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
From an environmental standpoint, researchers have also examined the biodegradability and eco-friendly synthesis routes for this compound. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, have been successfully implemented in its production process. These efforts align with global sustainability goals and highlight the compound's potential for long-term industrial use.
In conclusion, Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate represents a cutting-edge material with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in the development of next-generation materials and therapeutic agents.
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